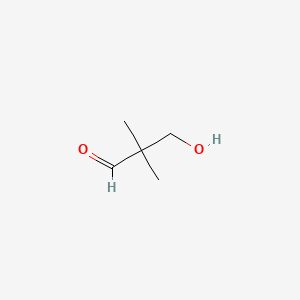

3-Hydroxy-2,2-dimethylpropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMOMMLADQPZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027231 | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-33 deg C; [MSDSonline] | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-31-9, 31091-91-5 | |

| Record name | Hydroxypivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal (CAS 597-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanal (B31169), also known as hydroxypivaldehyde, is a versatile organic compound with the CAS number 597-31-9. It is a key intermediate in the synthesis of various commercially important chemicals, including pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or a white solid, depending on its purity and the ambient temperature.[2] It possesses a distinctive odor. The presence of both a hydroxyl and an aldehyde functional group makes it a reactive and versatile building block in organic synthesis.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 597-31-9 | [3] |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or white solid | [2] |

| Odor | Distinctive | |

| Synonyms | Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropanal | [5] |

Physicochemical Data

There is some variability in the reported physical properties of this compound, which may be attributed to its tendency to exist as a mixture of the monomer and its dimer, as well as variations in purity.

| Property | Value | Source(s) |

| Melting Point | 30-33 °C or 89-90 °C (as needle-shaped crystals) | [2] |

| Boiling Point | 172-173 °C (decomposition), 67-69 °C at 1.87 kPa, 204.4 °C at 760 mmHg | [2] |

| Density | 0.964 g/cm³ | [2] |

| Flash Point | 60.3 °C | [2] |

| Water Solubility | 0.47 M | |

| logP | -0.1 | [2] |

| Refractive Index | 1.421 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

GC-MS Data: Available in the NIST Mass Spectrometry Data Center.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

Vapor Phase IR Spectrum: Available from Sigma-Aldrich.[3] The spectrum will show characteristic absorptions for the hydroxyl (-OH) and aldehyde (-CHO) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis

This compound is commercially produced via the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).

Synthesis Pathway

Caption: Synthesis of this compound via aldol condensation.

Experimental Protocol: Aldol Condensation

The following is a generalized experimental protocol based on patent literature.[7]

Materials:

-

Isobutyraldehyde

-

Formaldehyde (e.g., 37% aqueous solution)

-

Base catalyst (e.g., Triethylamine)

-

Solvent (optional, e.g., water)

Procedure:

-

Reaction Setup: Charge a reaction vessel with isobutyraldehyde and the base catalyst.

-

Addition of Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture while maintaining a controlled temperature, typically between 50-80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture. The work-up procedure may involve neutralization of the catalyst, extraction, and distillation to isolate and purify the this compound.

Reactivity and Dimerization

The bifunctional nature of this compound allows it to undergo a variety of chemical transformations. A notable reaction is its reversible dimerization to a stable cyclic hemiacetal, a dioxane derivative.[8]

Dimerization Pathway

Caption: Reversible dimerization of this compound.

Applications

This compound is a valuable intermediate with a range of applications:

-

Pharmaceuticals: It serves as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: Used in the production of pesticides and herbicides.

-

Polymers: A precursor to neopentyl glycol, which is used in the manufacture of polyesters, polyurethanes, and synthetic lubricants.[8]

-

Fragrances and Flavors: Utilized in the fragrance and flavor industry.

Safety and Handling

This compound is an irritant, particularly to the eyes. Standard laboratory safety precautions should be followed when handling this chemical.

-

Hazard Statements: H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

This compound is a fundamentally important C5 building block with significant utility in chemical synthesis. Its unique combination of hydroxyl and aldehyde functionalities provides a gateway to a wide array of more complex molecules. This guide has summarized its core properties, synthesis, and key reactions to aid researchers and professionals in its effective application.

References

- 1. This compound 90% | CAS: 597-31-9 | AChemBlock [achemblock.com]

- 2. 2,2-Dimethyl-3-hydroxypropionaldehyde [webbook.nist.gov]

- 3. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 597-31-9 | FH147438 [biosynth.com]

- 5. Propanal, 3-hydroxy-2,2-dimethyl- | SIELC Technologies [sielc.com]

- 6. Method of producing high-purity hydroxypivalaldehyde and/or dimer thereof [patentalert.com]

- 7. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanal, also commonly known as hydroxypivaldehyde, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates both a hydroxyl and an aldehyde functional group, making it a versatile precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a propanal backbone with two methyl groups at the C2 position and a primary hydroxyl group at the C3 position.

Chemical Structure:

Nomenclature:

-

IUPAC Name: this compound[1]

-

CAS Number: 597-31-9

-

Synonyms: Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropanal, Hydroxypivalaldehyde[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to different experimental conditions and the compound's tendency to exist as a mixture of monomer and dimer.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | White powder or colorless liquid | [2] |

| Melting Point | 30-33 °C | [3] |

| Boiling Point | 204.4 °C at 760 mmHg | [3] |

| Density | 0.964 g/cm³ | [3] |

| Solubility | Soluble in water and various organic solvents | [2] |

| Flash Point | 60.3 °C | [3] |

| Refractive Index | 1.421 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.52 | s | 1H | Aldehyde proton |

| 3.78 | s | 2H | Methylene protons |

| 2.0 | s | 1H | Hydroxyl proton |

| 1.22 | s | 6H | Methyl protons |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each of the non-equivalent carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~205 | Aldehyde carbonyl carbon (C=O) |

| ~70 | Quaternary carbon (C-(CH₃)₂) |

| ~65 | Methylene carbon (CH₂-OH) |

| ~20 | Methyl carbons (CH₃) |

Note: Predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| 2960, 2870 | Strong | C-H stretch (alkyl groups) |

| 2720, 2820 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Source: NIST WebBook, Gas Phase

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment Ion |

| 102 | Low | [M]⁺ (Molecular ion) |

| 71 | Moderate | [M - OCH₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 31 | High | [CH₂OH]⁺ |

Source: NIST WebBook, Electron Ionization

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

This compound is synthesized through a base-catalyzed aldol condensation between isobutyraldehyde (B47883) and formaldehyde (B43269).

Materials and Reagents

-

Isobutyraldehyde

-

Formaldehyde (37% aqueous solution)

-

Triethylamine (B128534) (catalyst)

-

Diethyl ether (solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure

-

To a stirred solution of isobutyraldehyde in a suitable reaction vessel, add a catalytic amount of triethylamine at room temperature.

-

Slowly add an aqueous solution of formaldehyde to the reaction mixture. An exothermic reaction is expected; maintain the temperature between 40-50 °C using a cooling bath.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extract the product into diethyl ether. Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Application in Drug Development: Squalene (B77637) Synthase Inhibitors

This compound serves as a key building block in the synthesis of 4,1-benzoxazepine (B1262346) derivatives, which have been identified as potent inhibitors of squalene synthase.[4][5] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[6]

Cholesterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by 4,1-benzoxazepine derivatives.

References

- 1. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses of (4,1-benzoxazepine-3-ylidene)acetic acid derivatives and their inhibition of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are SQS inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to 3-Hydroxy-2,2-dimethylpropanal and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanal (B31169), a versatile chemical intermediate. The document details its chemical properties, synonyms, key synthetic protocols, and its role in significant biosynthetic pathways. The information is presented to support research and development activities in the pharmaceutical, agrochemical, and specialty chemical sectors.

Chemical Identity and Synonyms

This compound is an organic compound that is also widely known by its common name, hydroxypivaldehyde.[1][2][3] It is a valuable building block in organic synthesis due to the presence of both a hydroxyl and an aldehyde functional group.[2][3] A comprehensive list of its synonyms is provided below.

| Synonym | Reference |

| Hydroxypivaldehyde | [1][2][3] |

| 2,2-Dimethyl-3-hydroxypropanal | [1] |

| 3-Hydroxypivalaldehyde | [1] |

| Pentaaldol | [1] |

| Pentaldol | [1] |

| 2,2-Dimethyl-beta-hydroxypropionaldehyde | |

| 2-(Hydroxymethyl)-2-methylpropanal | [1] |

| Hydracrylaldehyde, 2,2-dimethyl- | [1] |

| Propanal, 3-hydroxy-2,2-dimethyl- | [1] |

| alpha,alpha-Dimethyl-beta-hydroxypropionaldehyde | |

| 2-(Hydroxymethyl)isobutyraldehyde | [1] |

| 3-Hydroxy-2,2-dimethylpropionaldehyde | [1] |

Physicochemical Properties

Hydroxypivaldehyde is typically a colorless to pale yellow liquid with a distinct odor.[1] It is soluble in water and various organic solvents.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 597-31-9 | [3] |

| Molecular Formula | C5H10O2 | [1][3] |

| Molecular Weight | 102.13 g/mol | |

| Melting Point | 30-33 °C | |

| Boiling Point | 172-173 °C (decomposes) | |

| Density | ~0.96 g/cm³ | |

| Solubility in Water | Soluble | [1] |

| pKa | 14.25 (Predicted) | [3] |

Experimental Protocols

This compound is a key intermediate in the synthesis of various commercially important chemicals, including neopentyl glycol (NPG) and Vitamin B5.[4][5]

Synthesis of this compound

The primary method for synthesizing hydroxypivaldehyde is through an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde (B43269).[6]

Objective: To synthesize this compound.

Materials:

-

Isobutyraldehyde

-

Formaldehyde (or paraformaldehyde)

-

Triethylamine (or other basic catalyst)

-

Water

Generalized Protocol:

-

Charge a reaction vessel with isobutyraldehyde, formaldehyde, and a catalytic amount of triethylamine. The molar ratio of formaldehyde to isobutyraldehyde can range from 0.5:1 to 2:1.[4]

-

The reaction is typically carried out at a temperature between 60-80 °C.[4]

-

The reaction mixture is stirred until the consumption of isobutyraldehyde is maximized.[4]

-

Upon completion, the resulting solution contains hydroxypivaldehyde, unreacted starting materials, and byproducts.[7]

-

Purification can be achieved through various methods, including distillation, crystallization, or extraction.[4][7] For instance, the product can be crystallized by cooling the aqueous solution to approximately 15-20°C.[7]

Hydrogenation of this compound to Neopentyl Glycol (NPG)

Hydroxypivaldehyde is a direct precursor to neopentyl glycol, a compound with significant industrial applications.[4][5][8][9]

Objective: To synthesize Neopentyl Glycol via hydrogenation of this compound.

Materials:

-

Purified this compound

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Raney nickel, copper chromite, or a Pt-Ru-W catalyst)[4][10]

-

Solvent (e.g., water, methanol, or a mixture)[4]

Generalized Protocol:

-

The hydrogenation is conducted in a suitable reactor. The concentration of hydroxypivaldehyde in the feed stream is typically maintained between 15 to 60 wt%.[4]

-

The reaction is carried out in the presence of a hydrogenation catalyst. For example, with a nickel catalyst, the temperature may range from 120 to 180 °C under a pressure of 0.7 to 10.3 MPa.[4]

-

The reaction temperature for hydrogenation generally ranges from 80 to 200 °C, with pressures from 0.1 to 14.7 MPa.[4]

-

The reaction proceeds until the conversion of hydroxypivaldehyde is complete, which can reach 98-100% with high selectivity towards NPG (97-99%).[4]

-

The final product, neopentyl glycol, is then purified, typically by distillation or crystallization.[4]

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and various drug intermediates. Its dual functionality allows for the creation of complex molecular structures necessary for modern therapeutics.[2] In the agrochemical industry, its structure can be modified to produce effective herbicides, insecticides, and fungicides.[2] It is also used in the preparation of 4,1-benzoxazepines, which act as squalene (B77637) synthase inhibitors and are investigated for their role in inhibiting cholesterol synthesis.[11]

Visualized Pathways and Workflows

Synthetic Workflow: From Isobutyraldehyde to Neopentyl Glycol

The following diagram illustrates the two-step industrial synthesis of neopentyl glycol, with this compound as the key intermediate.

References

- 1. Propanal, 3-hydroxy-2,2-dimethyl- | SIELC Technologies [sielc.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. - chemicalbook [chemicalbook.com]

- 6. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jiuanchemical.com [jiuanchemical.com]

- 10. EP0343475A2 - Process for producing neopentyl glycol - Google Patents [patents.google.com]

- 11. This compound | 597-31-9 [chemicalbook.com]

Physical and chemical properties of 3-Hydroxy-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde). It is a valuable intermediate in the chemical industry, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers. This document consolidates key data, experimental protocols, and chemical behavior to support its application in research and development.

Chemical Identity and Descriptors

This compound is an organic compound characterized by the presence of both a hydroxyl and an aldehyde functional group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Names | Hydroxypivaldehyde, Pentaldol, 2,2-Dimethyl-3-hydroxypropionaldehyde |

| CAS Number | 597-31-9[1][2] |

| Molecular Formula | C₅H₁₀O₂[2] |

| Molecular Weight | 102.13 g/mol [1][2] |

| InChI Key | JJMOMMLADQPZNY-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(CO)C=O[1] |

Physicochemical Properties

The physical properties of this compound can vary, which is often attributed to its tendency to exist in equilibrium with its dimeric form.[2][3] This is a crucial consideration when interpreting physical data.

| Property | Value | Notes |

| Physical State | Colorless liquid or needle-shaped crystals.[4][5] | Can be a liquid or solid at room temperature depending on purity and the monomer/dimer ratio. |

| Melting Point | 30-33 °C; 89-90 °C; 103 °C | The wide range is likely due to the presence of both monomer and dimer forms.[2][3][5] |

| Boiling Point | 141 °C; 172-173 °C (decomposes); 204.4 °C at 760 mmHg; 67-69 °C at 1.87 kPa | Significant variation exists in reported boiling points.[3][5] |

| Density | Approximately 0.964 g/cm³ | |

| Solubility | Soluble in water and various organic solvents.[4][6] | The hydroxyl and aldehyde groups contribute to its solubility. |

| Flash Point | 60.3 °C | |

| pKa | 14.25 ± 0.10 (Predicted)[6] |

Chemical Properties and Reactivity

This compound is a versatile bifunctional molecule. Its chemical behavior is dictated by the aldehyde and primary alcohol groups.

-

Dimerization: It can undergo reversible dimerization to form a dioxane derivative, which contributes to the variability in its physical properties.[3]

-

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The primary hydroxyl group can also be oxidized.

-

Aldol (B89426) Condensation: As a product of an aldol condensation, it can potentially participate in further related reactions.

-

Stability: It can be stabilized by forming a solid product with water, which is advantageous for storage.

Synthesis and Purification

The primary industrial synthesis of this compound is through the aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[1]

Experimental Protocol: Synthesis

This protocol is adapted from established industrial processes.

Materials:

-

Isobutyraldehyde

-

Formaldehyde (aqueous solution, e.g., formalin)

-

Basic catalyst (e.g., triethylamine)

-

Water

Procedure:

-

In a reaction vessel, combine isobutyraldehyde and an aqueous solution of formaldehyde in an approximate molar ratio of 2:1.

-

Add a catalytic amount of a basic catalyst, such as triethylamine.

-

The reaction is typically carried out at a temperature between 70°C and 95°C.

-

The progress of the reaction can be monitored by observing the consumption of the reactants.

-

Upon completion, the reaction mixture will contain this compound, unreacted starting materials, water, and byproducts.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and byproducts.

Materials:

-

Crude reaction mixture

-

Water

-

Extraction solvent (e.g., isobutyraldehyde or other suitable aldehyde)

Procedure:

-

Distillation: The crude reaction mixture is first subjected to distillation, often under reduced pressure, to remove low-boiling components such as unreacted isobutyraldehyde.

-

Extraction: The resulting solution containing this compound can be purified by liquid-liquid extraction. An aldehyde solvent under basic conditions can be used to extract the product and separate it from impurities like formate (B1220265) salts.

-

Crystallization: The purified this compound can be crystallized from an aqueous solution by cooling. The resulting crystals are then filtered, washed with cold water, and dried.

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Expected signals include a singlet for the aldehyde proton, a singlet for the two methyl groups, a singlet for the methylene (B1212753) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Expected signals include a resonance for the aldehyde carbon, the quaternary carbon, the methyl carbons, and the methylene carbon. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches of the alkyl groups (~2900-3000 cm⁻¹), and a strong C=O stretch for the aldehyde (~1720 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Applications in Research and Development

This compound is a key building block in organic synthesis with numerous applications:

-

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients, including squalene (B77637) synthase inhibitors.[5]

-

Agrochemicals: Its structure can be modified to produce effective herbicides, insecticides, and fungicides.[7]

-

Polymers and Resins: It is a precursor to neopentyl glycol, which is widely used in the production of polyesters, polyurethanes, and alkyd resins.

-

Fragrances and Flavors: It is also utilized in the fragrance and flavor industry.[6]

Safety and Toxicology

This compound is classified as a neurotoxin in lethal-dose studies.[1] It can cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Diagrams

Synthesis and Key Reactions

Caption: Synthesis of this compound and its primary reactions.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

References

- 1. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 597-31-9 | FH147438 [biosynth.com]

- 3. Hydroxypivaldehyde - Wikipedia [en.wikipedia.org]

- 4. CAS 597-31-9: Hydroxypivalaldehyde | CymitQuimica [cymitquimica.com]

- 5. This compound | 597-31-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanal: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, is a bifunctional organic compound with the chemical formula C5H10O2. Its unique structure, containing both a hydroxyl and an aldehyde functional group, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its key applications, particularly its role as a building block in the synthesis of pharmaceuticals such as squalene (B77637) synthase inhibitors.

Core Molecular Information

This compound is a simple yet versatile molecule. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O2 | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| CAS Number | 597-31-9 | [1][2] |

| Appearance | Colorless liquid or needle-shaped crystals | [1][3] |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 204.4 °C at 760 mmHg | [4] |

| Density | 0.964 g/cm³ | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde.[2]

References

A Comprehensive Technical Guide to the Synthesis of Hydroxypivaldehyde: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypivaldehyde (HPA), systematically named 3-hydroxy-2,2-dimethylpropanal, is a pivotal intermediate in the chemical industry, most notably as a precursor to neopentyl glycol (NPG) and the vitamin pantothenic acid (Vitamin B5). Its synthesis is a cornerstone of industrial organic chemistry, primarily achieved through the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). This technical guide provides an in-depth exploration of the discovery and historical development of hydroxypivaldehyde synthesis, detailed experimental protocols for its preparation, and a comparative analysis of various catalytic systems. The underlying reaction mechanisms are illustrated, and quantitative data from key studies are presented in a structured format to facilitate comparison and application in research and development settings.

Discovery and Historical Context

The synthesis of hydroxypivaldehyde is fundamentally an application of the aldol condensation reaction, a significant carbon-carbon bond-forming reaction in organic chemistry. The general aldol reaction was discovered by Charles Wurtz in 1872.[1]

The first documented synthesis of hydroxypivaldehyde itself is attributed to Wesseley in 1900, who reported its preparation from the reaction of isobutyraldehyde and formaldehyde in the presence of potassium carbonate.[2] Early investigations into this specific aldol condensation were further expanded upon by researchers such as Fourneau in the 1930s and Stiller in the 1940s.[2] These initial methods often contended with challenges such as low yields, extended reaction times, and substantial catalyst requirements.[2]

The industrial importance of hydroxypivaldehyde as a precursor to neopentyl glycol, a crucial component in the production of resins, polyesters, and synthetic lubricants, spurred significant research into optimizing its synthesis.[3] This led to the development of more efficient catalytic systems, primarily utilizing tertiary amines like triethylamine, which offered improved selectivity and reaction conditions over the inorganic bases used in earlier methods.[4] Further refinements have explored the use of phase-transfer catalysts and anion exchange resins to enhance reaction rates and simplify product purification.[5][6]

The Core Synthetic Pathway: Crossed Aldol Condensation

The overwhelmingly predominant method for the synthesis of hydroxypivaldehyde is the base-catalyzed crossed aldol condensation of isobutyraldehyde with formaldehyde.[7] Isobutyraldehyde possesses an enolizable α-hydrogen, which can be abstracted by a base to form a nucleophilic enolate. Formaldehyde, lacking α-hydrogens, can only act as the electrophilic partner in this reaction, thus preventing self-condensation and favoring the desired crossed aldol product.[8]

The reaction is typically carried out in an aqueous medium, and a variety of basic catalysts can be employed, including alkali metal hydroxides, carbonates, and tertiary amines.[2]

Reaction Mechanism

The base-catalyzed synthesis of hydroxypivaldehyde proceeds through the following steps:

-

Enolate Formation: A basic catalyst abstracts an α-hydrogen from isobutyraldehyde to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by a water molecule to yield hydroxypivaldehyde and regenerate the basic catalyst.

This mechanistic pathway is illustrated in the following diagram:

Caption: Base-catalyzed aldol condensation mechanism for hydroxypivaldehyde synthesis.

Quantitative Data on Synthesis Protocols

The efficiency of hydroxypivaldehyde synthesis is highly dependent on the reaction conditions and the catalyst employed. The following tables summarize quantitative data from various reported methods.

Table 1: Amine-Catalyzed Synthesis of Hydroxypivaldehyde

| Catalyst | Isobutyraldehyde:Formaldehyde (molar ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triethylamine | 2:1 | 70 | 1 | ~92 (based on product composition) | [3][9] |

| Triethylamine | 1:1.1 | 75 | 1.33 | 98.33 | [10] |

Table 2: Phase-Transfer Catalyzed Synthesis of Hydroxypivaldehyde

| Catalyst | Isobutyraldehyde:Formaldehyde:Catalyst (molar ratio) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Benzyltrimethylammonium (B79724) hydroxide (B78521) | 1.1:1.0:0.04 | 20 | 1 | ~100 | ~100 | [1][6] |

| Immobilized PEG 600-PS | - | 40 | 2 | >96 | >98 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Laboratory-Scale Synthesis using Triethylamine Catalyst

This protocol is adapted from a patented industrial process and provides a basis for a laboratory-scale synthesis.[3][9]

Materials:

-

Freshly distilled isobutyraldehyde (663 parts by weight)

-

44% aqueous formaldehyde solution (de-acidified) (314 parts by weight)

-

Triethylamine (23 parts by weight)

-

Deionized water

Procedure:

-

To a reaction vessel equipped with a stirrer and temperature control, add the isobutyraldehyde, formaldehyde solution, and triethylamine.

-

Gradually raise the temperature of the mixture to 70°C while stirring continuously.

-

Maintain the reaction temperature at 70°C for 1 hour.

-

After 1 hour, cool the reaction mixture to 20°C. The resulting solution contains hydroxypivaldehyde.

Purification (Crystallization Method):

-

To the crude reaction mixture, add approximately 1.25 parts of water for every part of the solution.

-

Distill the diluted solution under reduced pressure (100-200 mm Hg) at a temperature below 65°C to remove unreacted isobutyraldehyde and triethylamine.

-

Cool the remaining aqueous solution of hydroxypivaldehyde to approximately 15-20°C to induce crystallization.

-

Filter the precipitated crystals.

-

Wash the crystals with cold water and dry them in the air to obtain purified hydroxypivaldehyde.

Synthesis using a Phase-Transfer Catalyst

This protocol is based on a high-efficiency synthesis using benzyltrimethylammonium hydroxide.[1][6]

Materials:

-

Isobutyraldehyde

-

37-40% aqueous formaldehyde solution

-

Benzyltrimethylammonium hydroxide (as a 40% solution in methanol)

Procedure:

-

In a reaction vessel, create a two-phase system with isobutyraldehyde as the organic phase and the aqueous formaldehyde solution as the aqueous phase.

-

Maintain the temperature at 20°C.

-

Add the benzyltrimethylammonium hydroxide catalyst to the reaction mixture with vigorous stirring. The molar ratio of isobutyraldehyde:formaldehyde:catalyst should be approximately 1.1:1.0:0.04.

-

Continue stirring for 1 hour at 20°C.

-

The product, hydroxypivaldehyde, will be present as a white solid in the reaction mixture and can be isolated.

Experimental and Purification Workflow

The general workflow for the synthesis and purification of hydroxypivaldehyde involves several key stages, from the initial reaction to the isolation of the pure product.

Caption: General experimental workflow for the synthesis and purification of hydroxypivaldehyde.

Alternative Synthetic Routes

While the crossed aldol condensation of isobutyraldehyde and formaldehyde is the most economically viable and widely practiced method for hydroxypivaldehyde synthesis, other theoretical routes could be considered, though they are not commercially significant. These could include:

-

Oxidation of Neopentyl Glycol: A selective oxidation of one of the primary alcohol groups of neopentyl glycol would yield hydroxypivaldehyde. However, achieving high selectivity and preventing over-oxidation to the carboxylic acid or di-aldehyde would be challenging.

-

Hydroformylation of 2-methyl-2-propen-1-ol: The hydroformylation (oxo process) of 2-methyl-2-propen-1-ol could potentially introduce a formyl group to generate hydroxypivaldehyde.

These alternative routes are generally not employed due to the low cost and high efficiency of the established aldol condensation method.

Conclusion

The synthesis of hydroxypivaldehyde via the aldol condensation of isobutyraldehyde and formaldehyde has evolved from early, less efficient methods to highly optimized industrial processes. The use of tertiary amine and phase-transfer catalysts has significantly improved yields and selectivities, making this a robust and economical reaction. For researchers and professionals in drug development and the broader chemical industry, a thorough understanding of the historical context, reaction mechanism, and detailed experimental protocols is essential for the effective utilization of this important chemical intermediate. The data and methodologies presented in this guide offer a comprehensive resource for the synthesis and purification of hydroxypivaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]

- 3. IE42020B1 - Preparation of hydroxypivaldehyde - Google Patents [patents.google.com]

- 4. How To [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20190023638A1 - Method for producing hydroxypivalaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 597-31-9 | FH147438 [biosynth.com]

Aldol condensation mechanism for 3-Hydroxy-2,2-dimethylpropanal formation

An In-depth Technical Guide to the Aldol (B89426) Condensation Mechanism for 3-Hydroxy-2,2-dimethylpropanal Formation

Introduction

This compound, also known as hydroxypivaldehyde (HPA), is a crucial bifunctional organic intermediate possessing both a hydroxyl and an aldehyde group.[1] Its unique structure makes it a valuable precursor in the synthesis of a wide range of products, including neopentyl glycol (NPG), polymers, fragrances, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] The primary industrial synthesis route for this compound is the crossed-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).[3][4] This guide provides a detailed examination of the underlying reaction mechanism, a comparative analysis of catalytic systems, and a comprehensive experimental protocol for its synthesis.

Core Mechanism: The Crossed Aldol Condensation

The formation of this compound is a classic example of a base-catalyzed crossed or mixed aldol reaction.[5] This type of reaction occurs between two different carbonyl compounds.[6] A successful crossed aldol condensation requires minimizing self-condensation products. This is achieved when one of the aldehydes has no α-hydrogens and is therefore non-enolizable.[5]

In this specific synthesis, isobutyraldehyde possesses an acidic α-hydrogen, making it enolizable, while formaldehyde lacks α-hydrogens.[5] Consequently, under basic conditions, isobutyraldehyde serves as the nucleophile by forming an enolate ion, and formaldehyde acts as the electrophile.[5][6]

The reaction proceeds through three fundamental steps:

-

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts the acidic α-hydrogen from isobutyraldehyde to form a resonance-stabilized enolate ion.[7][8]

-

Nucleophilic Attack: The newly formed, nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a new carbon-carbon bond and an intermediate alkoxide.[8][9]

-

Protonation: The alkoxide is protonated by a protic solvent (like water) to yield the final product, this compound, and regenerates the base catalyst.[8][10]

Catalysis and Reaction Kinetics

The choice of catalyst is paramount for achieving high conversion and selectivity. While traditional methods employed alkali hydroxides, modern approaches utilize more efficient systems like phase transfer catalysts (PTC).[2][3]

Comparative Catalyst Performance

A study comparing various catalysts for the aldol condensation of isobutyraldehyde and formaldehyde highlights the superior performance of quaternary ammonium (B1175870) hydroxides, which act as phase transfer catalysts.[3] This method allows the reaction to proceed at a much lower temperature with nearly quantitative conversion and 100% selectivity, avoiding common side reactions like the Cannizzaro and Tishchenko reactions.[2][3][11]

| Catalyst System | Catalyst Type | Physical State | Conversion | Selectivity | Reaction Time | Temperature | Catalyst Amount |

| Non-PTC | Tertiary amine | Liquid | 98% | 96% | 2 h | 90 °C | 5–6% (mol equiv.) |

| Non-PTC | Ion exchange resin | Solid | 95% | 98% | >7 h | 60 °C | 25–60% (by wt.) |

| Non-PTC | Alkali hydroxide | Solid | 85% | <70% | 4 h | 70 °C | 4% (mol equiv.) |

| PTC | Quaternary ammonium hydroxide | Liquid | 100% | 100% | 1.5 h | 20 °C | 4% (mol equiv.) |

| Data sourced from Hashmi et al.[2][3] |

Reaction Kinetics with Phase Transfer Catalyst

The use of benzyltrimethylammonium (B79724) hydroxide as a phase transfer catalyst at 20°C shows a rapid formation of the desired product. The reaction reaches 100% conversion of isobutyraldehyde within 90 minutes while maintaining 100% selectivity for this compound.[2]

| Reaction Time (minutes) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) |

| 10 | 35.12 | 100 |

| 20 | 52.34 | 100 |

| 30 | 60.00 | 100 |

| 40 | 78.45 | 100 |

| 50 | 89.56 | 100 |

| 60 | 95.17 | 100 |

| 90 | 100.00 | 100 |

| Data sourced from Hashmi et al.[2][3] |

Experimental Protocols

The following section details the methodology for the synthesis of this compound using a phase transfer catalyst, which has demonstrated high efficiency and selectivity.[2]

Materials and Equipment

-

Reactants: Isobutyraldehyde, Formaldehyde (37% aqueous solution)

-

Catalyst: Benzyltrimethylammonium hydroxide (BTAH)

-

Equipment: 500 mL jacketed glass reactor, mechanical stirrer, thermocouple, addition funnel, filtration apparatus, oven.

-

Analytical Instruments: Gas Chromatograph (GC), NMR Spectrometer, FT-IR Spectrometer.

Procedure

-

Reactor Setup: A 500 mL jacketed glass reactor is charged with isobutyraldehyde and a 37% aqueous formaldehyde solution. The typical molar ratio is 1.1:1.0 (isobutyraldehyde:formaldehyde).[2]

-

Temperature Control: The reactor contents are cooled to and maintained at 20°C using a circulating water bath connected to the reactor jacket.[2]

-

Catalyst Addition: The phase transfer catalyst, benzyltrimethylammonium hydroxide (4.0 mol% relative to formaldehyde), is added to the stirred reaction mixture.[2]

-

Reaction Monitoring: The reaction is monitored by withdrawing samples at regular intervals (e.g., every 10 minutes) and analyzing them by Gas Chromatography (GC) to determine the conversion of isobutyraldehyde and the selectivity towards the product.[2]

-

Product Isolation: After the reaction reaches completion (typically 90 minutes), the resulting solid product is filtered under suction.[2]

-

Purification and Drying: The collected white solid is washed with cold water to remove any residual catalyst or unreacted formaldehyde and then dried in an oven.[2]

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR and FT-IR spectroscopy.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Aldol condensation - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aldol Condensation - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanal: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2,2-dimethylpropanal (CAS No. 597-31-9), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.58 | s | 1H | -CHO |

| 3.45 | s | 2H | -CH₂- |

| 2.50 | t | 1H | -OH |

| 1.05 | s | 6H | -C(CH₃)₂- |

Note: Data is based on predicted values. Solvent and instrument frequency can influence actual chemical shifts.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 205.5 | -CHO |

| 70.0 | -CH₂OH |

| 50.0 | -C(CH₃)₂- |

| 22.0 | -C(CH₃)₂- |

Note: Data is based on predicted values. Solvent can influence actual chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 2720, 2820 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1470, 1370 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Note: Based on typical IR absorption ranges for the functional groups present.

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Possible Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M-H]⁺ |

| 84 | Moderate | [M-H₂O]⁺ |

| 73 | High | [M-CHO]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Note: Fragmentation patterns can vary based on the instrument and conditions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.

-

¹³C NMR: The carbon spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Liquid Sample: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Solid Sample (if applicable): A small amount of the compound is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., DB-5ms) and programmed with a temperature gradient to ensure separation from any impurities.

-

Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range of, for example, 40-200 amu.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship of spectroscopic data to the molecular structure.

Stability and reactivity of the aldehyde group in hydroxypivaldehyde

An In-depth Technical Guide to the Stability and Reactivity of the Aldehyde Group in Hydroxypivaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of the aldehyde group in hydroxypivaldehyde (HPA). HPA, systematically named 3-hydroxy-2,2-dimethylpropanal, is a key intermediate in the synthesis of various commercially important compounds, including neopentyl glycol (NPG), vitamin B5, and certain polymers.[1][2] Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, dictates its chemical behavior and applications.

Chemical and Physical Properties

Hydroxypivaldehyde is a colorless liquid with the chemical formula C₅H₁₀O₂.[1] It is a rare example of a distillable aldol (B89426) (3-hydroxyaldehyde).[1] A key characteristic of HPA is its tendency to reversibly dimerize to a dioxane derivative upon standing.[1]

| Property | Value | Reference |

| Molar Mass | 102.133 g·mol⁻¹ | [1] |

| Boiling Point | 141 °C (286 °F; 414 K) | [1] |

| Appearance | Colorless liquid | [1] |

Stability of the Aldehyde Group

The stability of the aldehyde group in hydroxypivaldehyde is influenced by several factors, including temperature, pH, and the presence of catalysts.

Dimerization

Thermal and pH Stability

The aldehyde group in HPA is susceptible to degradation under certain conditions. Heating, especially in the absence of water, can lead to the formation of byproducts such as neopentyl glycol-hydroxypivalate.[3] The pH of the solution is a critical factor; strongly alkaline conditions can promote side reactions like the Cannizzaro reaction.[4][5][6] For storage, HPA can be stabilized by converting it into a solid product containing a specific amount of water, which prevents degradation.[7]

Reactivity of the Aldehyde Group

The aldehyde functionality in hydroxypivaldehyde is the center of its reactivity, allowing for a variety of important chemical transformations.

Aldol Condensation (Synthesis of HPA)

Hydroxypivaldehyde is primarily synthesized via a crossed aldol condensation between isobutyraldehyde (B47883) and formaldehyde (B43269).[8] This reaction is typically catalyzed by a base, such as a tertiary amine or an inorganic base.[3][9]

A kinetic study of this reaction using an organic amine catalyst provided the following parameters:

| Parameter | Value |

| Apparent Activation Energy (Main Reaction) | 40.80 kJ/mol |

| Apparent Activation Energy (Side Reaction) | 64.09 kJ/mol |

| Reaction Order (Isobutyraldehyde) | 1 |

| Reaction Order (Formaldehyde) | 1.2 |

| Reaction Order (Hydroxypivaldehyde) | 2 |

Hydrogenation to Neopentyl Glycol (NPG)

A major industrial application of HPA is its hydrogenation to produce neopentyl glycol (NPG), a crucial component in the production of polyesters, polyurethanes, and synthetic lubricants.[10]

This reaction is carried out using various catalysts under elevated temperature and pressure.

| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity to NPG (%) | Reference |

| Copper-based | 110-180 | 0.1-3.4 | 100 | [11] |

| Nickel-containing | < 100 | - | >98 | [11] |

| Pt-Ru-W | 80-130 | 0.5-4 | High | [11] |

Cannizzaro Reaction

In the presence of a strong base, hydroxypivaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde are converted to a primary alcohol (neopentyl glycol) and a carboxylic acid (hydroxypivalic acid).[4][5][6] The general rate law for the Cannizzaro reaction is second order in aldehyde and first or second order in base, depending on the concentration of the base.[4][5]

Tishchenko Reaction

Another potential reaction of the aldehyde group in HPA is the Tishchenko reaction, which leads to the formation of an ester. In this case, two molecules of HPA would react to form neopentyl glycol monohydroxypivalate.[10][12][13] This reaction is also typically catalyzed by a base or an alkoxide.

Experimental Protocols

Synthesis of Hydroxypivaldehyde (Aldol Condensation)

Objective: To synthesize hydroxypivaldehyde from isobutyraldehyde and formaldehyde using a triethylamine (B128534) catalyst.

Materials:

-

Isobutyraldehyde (IBAL)

-

Formaldehyde (formalin solution)

-

Triethylamine (catalyst)

-

Water

Procedure:

-

Charge a reaction vessel with isobutyraldehyde and an aqueous solution of formaldehyde. The molar ratio of IBAL to formaldehyde is typically around 1:1.05 to 1:1.1.

-

Add triethylamine as the catalyst. The amount of catalyst is generally in the range of 1-5 mol% relative to the isobutyraldehyde.

-

Heat the reaction mixture to a temperature between 50-80 °C. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Maintain the reaction at this temperature for a period of 1-3 hours, with continuous stirring.

-

After the reaction is complete, cool the mixture. The resulting solution contains hydroxypivaldehyde, unreacted starting materials, catalyst, and water.

Purification of Hydroxypivaldehyde by Crystallization

Objective: To purify crude hydroxypivaldehyde by crystallization.

Materials:

-

Crude hydroxypivaldehyde solution

-

Water

Procedure:

-

To the crude HPA solution, add water to adjust the concentration of HPA to a range of 20-40% by weight.

-

Cool the aqueous solution to a temperature between 5-15 °C with gentle stirring.

-

HPA will crystallize out of the solution as its dimer.

-

Isolate the crystals by filtration.

-

Wash the crystals with cold water to remove impurities.

-

Dry the crystals under vacuum or in a stream of air at a temperature below 40°C.

Hydrogenation of Hydroxypivaldehyde to Neopentyl Glycol

Objective: To convert hydroxypivaldehyde to neopentyl glycol by catalytic hydrogenation.

Materials:

-

Purified hydroxypivaldehyde

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Raney Nickel, or a supported copper or platinum group metal catalyst)

-

Solvent (e.g., water, methanol (B129727), or isopropanol)

Procedure:

-

Charge a high-pressure autoclave with a solution of hydroxypivaldehyde in a suitable solvent.

-

Add the hydrogenation catalyst. The catalyst loading is typically 1-5% by weight relative to HPA.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 2-10 MPa).

-

Heat the reactor to the reaction temperature (typically 80-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake.

-

Once the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains neopentyl glycol, which can be further purified by distillation.

Analytical Methods

Gas Chromatography (GC-FID)

Objective: To quantify hydroxypivaldehyde and related impurities.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar analytes (e.g., a wax-type column).

Procedure:

-

Prepare a standard solution of hydroxypivaldehyde of known concentration in a suitable solvent (e.g., methanol or isopropanol).

-

Prepare the sample for analysis by diluting it in the same solvent.

-

Inject a small volume (e.g., 1 µL) of the sample onto the GC column.

-

Run a temperature program that allows for the separation of HPA from other components in the mixture.

-

The FID will detect the organic compounds as they elute from the column.

-

Quantify the amount of HPA in the sample by comparing the peak area to that of the standard.

High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

Objective: To quantify hydroxypivaldehyde via derivatization followed by HPLC analysis.

Materials:

-

Hydroxypivaldehyde sample

-

2,4-Dinitrophenylhydrazine (DNPH) solution in acidic acetonitrile (B52724)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Derivatization: Mix a known volume of the HPA-containing sample with an excess of the DNPH solution. Allow the reaction to proceed for a set amount of time at a controlled temperature to form the HPA-DNPH derivative.

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into an HPLC system equipped with a UV detector.

-

Use a reversed-phase C18 column.

-

Elute the components using a gradient of acetonitrile and water.

-

Monitor the absorbance at a wavelength where the DNPH derivatives have strong absorption (typically around 360 nm).

-

-

Quantification: Prepare a calibration curve using HPA standards of known concentrations that have been subjected to the same derivatization procedure. Determine the concentration of HPA in the sample by comparing its peak area to the calibration curve.[14][15]

Visualizations

Reaction Pathway for the Synthesis and Major Reactions of Hydroxypivaldehyde

Caption: Synthesis and primary reaction pathways of hydroxypivaldehyde.

Experimental Workflow for the Synthesis and Purification of Hydroxypivaldehyde

Caption: Workflow for hydroxypivaldehyde synthesis and purification.

Logical Relationship of Factors Affecting HPA Stability

Caption: Factors influencing the stability of hydroxypivaldehyde.

Involvement in Biological Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of hydroxypivaldehyde in biological signaling pathways. However, as a reactive aldehyde, it can be inferred that HPA would likely interact with biological macromolecules. Aldehydes are known to form covalent adducts with proteins and DNA, which can lead to cellular damage and dysfunction.[16] The metabolism of aldehydes in biological systems is often carried out by aldehyde dehydrogenase (ALDH) enzymes, which oxidize them to less reactive carboxylic acids.[17] While the specific metabolic fate of HPA in biological systems has not been extensively studied, it is plausible that it could be a substrate for ALDHs. The general toxicity of aldehydes and their role in oxidative stress are well-documented.[16][17] Further research is needed to elucidate any specific roles of hydroxypivaldehyde in cellular processes.

References

- 1. Hydroxypivaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. US20190023638A1 - Method for producing hydroxypivalaldehyde - Google Patents [patents.google.com]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. CN100540518C - Stabilized hydroxypivalaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 13. Tishchenko Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Solubility of 3-Hydroxy-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxy-2,2-dimethylpropanal (HPN), also known as hydroxypivaldehyde. HPN is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. A thorough understanding of its solubility in different solvent systems is crucial for its application in chemical synthesis, purification, and formulation development.

Core Concepts: Physicochemical Properties of this compound

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Its structure, featuring a neopentyl backbone, influences its physical and chemical properties, including its solubility. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding with protic solvents, while the compact hydrocarbon structure contributes to its interactions with nonpolar media. The compound can exist as a colorless to pale yellow liquid or as needle-shaped crystals, and it has the potential to form a dimeric structure.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, data on its solubility in water has been reported.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ~ 5% (w/w) |

| Water | Not Specified | 0.47 M |

Qualitative Solubility Profile

General observations from various sources indicate the solubility of this compound in several common organic solvents.

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

| Various Organic Solvents | Soluble |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound, based on the widely used shake-flask method.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-2,2-dimethylpropanal

Introduction

3-Hydroxy-2,2-dimethylpropanal, commonly known as hydroxypivaldehyde (HPA), is a versatile organic intermediate with the chemical formula HOCH₂(CH₃)₂CCHO.[1] It possesses both a hydroxyl and an aldehyde functional group, making it a valuable building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[2] Notably, HPA is a key precursor for the industrial production of neopentyl glycol (NPG) and pantothenic acid (Vitamin B5).[1][3] The primary method for its synthesis is the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) (IBAL) with formaldehyde (B43269) (FA).[4][5] This document provides detailed application notes and experimental protocols for this synthesis, targeting researchers and professionals in chemical and drug development.

Reaction Principle and Mechanism

The synthesis of HPA from isobutyraldehyde and formaldehyde is a base-catalyzed crossed aldol condensation.[6] Isobutyraldehyde, which has an enolizable α-hydrogen, acts as the nucleophile, while formaldehyde, lacking α-hydrogens, serves as the electrophile. The reaction mechanism involves the deprotonation of isobutyraldehyde by a base to form an enolate intermediate. This enolate then performs a nucleophilic attack on the carbonyl carbon of formaldehyde, leading to an alkoxide intermediate, which is subsequently protonated to yield the final product, this compound.[7][8]

Caption: Base-catalyzed aldol condensation mechanism for HPA synthesis.

Application Notes

Catalyst Selection

The choice of catalyst is critical for achieving high yield and selectivity. Various catalytic systems have been successfully employed:

-

Alkali Metal Carbonates (e.g., K₂CO₃, Na₂CO₃): These are traditional, cost-effective catalysts. The reaction is typically run at elevated temperatures (50-90°C) with an excess of isobutyraldehyde to suppress its self-condensation.[9] A key advantage is that isobutyraldol, the product of IBAL self-condensation, completely dealdolizes at temperatures around 60°C, thus favoring the formation of the desired mixed aldol product.[9]

-

Tertiary Amines (e.g., Triethylamine): These organic bases can catalyze the reaction under milder conditions. They are advantageous as they can be recovered and recycled, for instance, by distillation.[10][11] However, they can form salts with acidic byproducts, which may complicate purification.[12]

-